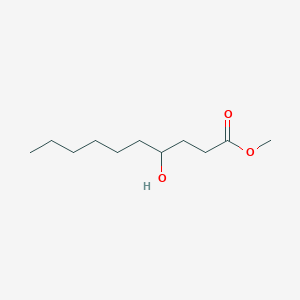
Methyl 4-hydroxydecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxydecanoate is an organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . It belongs to the class of medium-chain hydroxy acids and derivatives, characterized by a hydroxy group attached to a decanoic acid backbone . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxydecanoate can be synthesized through various chemical reactions. One common method involves the esterification of 4-hydroxydecanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 4-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxodecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 4-hydroxydecanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 4-oxodecanoate
Reduction: Methyl 4-hydroxydecanol
Substitution: Various alkyl or acyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-hydroxydecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a substrate in enzymatic studies to understand the metabolism of hydroxy acids.
Medicine: Research into its potential therapeutic effects, including its role in drug delivery systems.
作用機序
The mechanism of action of methyl 4-hydroxydecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites . These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting their effects .
類似化合物との比較
Similar Compounds
Methyl 10-hydroxydecanoate: Another medium-chain hydroxy acid ester with similar chemical properties.
Methyl 3-hydroxydodecanoate: A longer-chain hydroxy acid ester with distinct reactivity and applications.
Uniqueness
Methyl 4-hydroxydecanoate is unique due to its specific hydroxy group position on the decanoic acid chain, which influences its reactivity and interaction with other molecules. This positional specificity allows for the formation of unique derivatives and applications in various fields .
特性
分子式 |
C11H22O3 |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
methyl 4-hydroxydecanoate |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h10,12H,3-9H2,1-2H3 |
InChIキー |
RFFUMWZSHOBFBG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


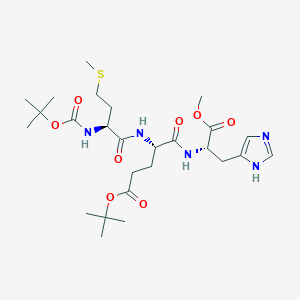
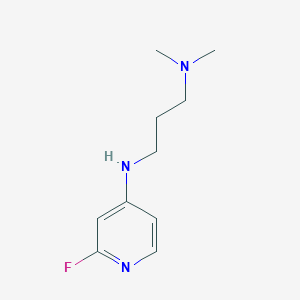
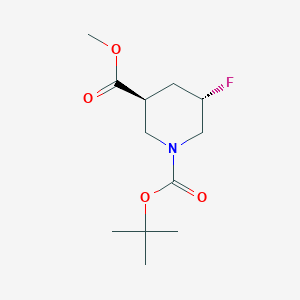
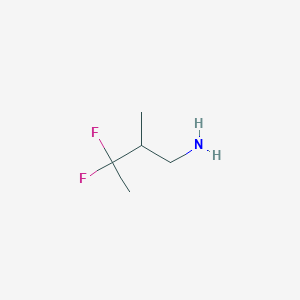
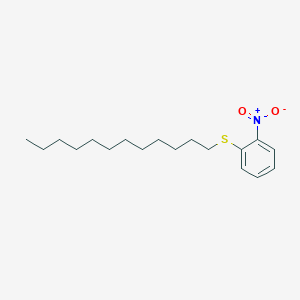
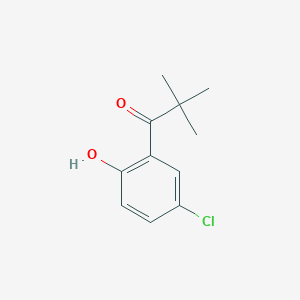
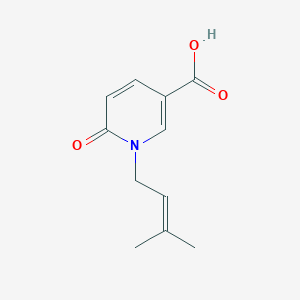
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
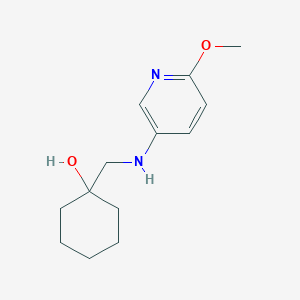
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)
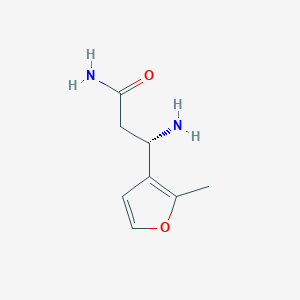
![Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B15278699.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
